molecular formula C25H24ClN3O3S2 B12142654 (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12142654
M. Wt: 514.1 g/mol
InChI Key: LWKDQQZIBGUUGL-JCMHNJIXSA-N
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Description

The compound “(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidin-4-one derivative featuring a pyrazole-phenyl hybrid scaffold. Its structure includes a Z-configuration at the methylidene bridge, critical for maintaining planar geometry and enabling π-π stacking interactions with biological targets . This compound has been synthesized via condensation reactions involving pyrazol-4-yl intermediates and functionalized thiazolidinone precursors, as reported in analogous methodologies .

Properties

Molecular Formula

C25H24ClN3O3S2

Molecular Weight

514.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24ClN3O3S2/c1-3-12-32-21-10-9-17(14-20(21)26)23-18(16-29(27-23)19-7-5-4-6-8-19)15-22-24(30)28(11-13-31-2)25(33)34-22/h4-10,14-16H,3,11-13H2,1-2H3/b22-15-

InChI Key

LWKDQQZIBGUUGL-JCMHNJIXSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4)Cl

Origin of Product

United States

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

1. Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antidiabetic

The thiazolidin-4-one scaffold is particularly notable for its ability to be modified at various positions, which influences its biological activity. The compound under discussion features a thiazolidinone core with additional functional groups that may enhance its pharmacological profile.

2.1 Anticancer Activity

Research indicates that thiazolidin-4-one derivatives demonstrate significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including prostate and colon cancer cells. The compound's structure suggests potential interactions with specific molecular targets involved in cancer progression.

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT29 (Colon)15Apoptosis induction
Compound BPC3 (Prostate)20Cell cycle arrest
(5Z)-5-{...}VariousTBDTBD

2.2 Antimicrobial Properties

Thiazolidin-4-one derivatives have also been reported to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The specific compound may possess enhanced efficacy due to its unique substituents.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Compound Tested
Staphylococcus aureus8 µg/mL(5Z)-5-{...}
Escherichia coli16 µg/mL(5Z)-5-{...}
Candida albicans32 µg/mL(5Z)-5-{...}

3. Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the core structure. For instance:

  • Chloro and Propoxy Substituents : These groups may enhance lipophilicity and improve cell membrane permeability.

Research has shown that modifications at the 2 and 3 positions can lead to variations in potency and selectivity against different biological targets.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of a series of thiazolidinone derivatives found that modifications similar to those present in (5Z)-5-{...} led to significant reductions in tumor cell viability in vitro. The study highlighted the importance of the pyrazole moiety in enhancing anticancer activity through apoptosis pathways.

Case Study 2: Antimicrobial Screening

In another research effort, a library of thiazolidinone derivatives was screened against various pathogens. The results indicated that compounds with similar structural features to (5Z)-5-{...} exhibited potent antimicrobial effects, particularly against resistant strains.

Comparison with Similar Compounds

Key Observations :

The 2-methoxyethyl group (vs. ethyl or isopropyl) balances steric bulk and polarity, which may reduce off-target interactions .

Chlorine Positioning: The 3-chloro substitution on the phenyl ring (target compound and methoxy analogue) correlates with improved antimicrobial activity compared to non-chlorinated derivatives .

Pharmacological Profiling

  • Antimicrobial Activity : Thiazolidin-4-one derivatives with chloro and alkoxy substituents exhibit broad-spectrum activity. The target compound’s propoxy group may extend half-life due to reduced metabolic oxidation .
  • Toxicity : Preliminary studies on similar compounds suggest low acute toxicity (LD50 > 500 mg/kg in murine models), but the 2-methoxyethyl group requires further metabolic stability testing .

Preparation Methods

Formation of the Pyrazole Ring

Hydrazine derivatives react with 1-(3-chloro-4-propoxyphenyl)-3-phenylprop-2-en-1-one under acidic conditions to yield 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization.

Vilsmeier–Haack Formylation

The pyrazole intermediate undergoes formylation using the Vilsmeier–Haack reagent (POCl₃/DMF) to introduce the aldehyde group at position 4. This step is critical for subsequent Knoevenagel condensation. Optimal conditions include stirring at 60–65°C for 4–6 hours, yielding 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in 85–90% yield.

Key Data

ParameterConditionYield (%)
Reagent Ratio (POCl₃:DMF)1:1.289
Temperature60–65°C
Time5 hours

Synthesis of 3-(2-Methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

The thiazolidinone core is synthesized via cyclization of chloroacetic acid derivatives with thiourea, followed by N-alkylation.

Thiazolidinone Cyclization

A mixture of chloroacetic acid, thiourea, and sodium chloroacetate in aqueous HCl undergoes cyclization at 80°C for 3 hours to form 2-thioxo-1,3-thiazolidin-4-one. The product is recrystallized from chloroform, yielding colorless crystals (mp 112–114°C).

N3-Alkylation with 2-Methoxyethyl Chloride

The thiazolidinone is alkylated at the N3 position using 2-methoxyethyl chloride in dimethylformamide (DMF) with potassium carbonate as a base. Reaction at 55–60°C for 8 hours affords 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one in 75% yield.

Key Data

ParameterConditionYield (%)
SolventDMF75
BaseK₂CO₃
Temperature55–60°C

Knoevenagel Condensation for Methylidene Bridge Formation

The final step involves condensation of the pyrazole-4-carbaldehyde with the thiazolidinone to form the Z-configured methylidene bridge.

Reaction Optimization

A mixture of 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one undergoes Knoevenagel condensation in PEG-400 with L-proline as a catalyst. Heating at 110°C for 12 hours under nitrogen affords the target compound in 70–75% yield. The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the pyrazole C4-H and thiazolidinone C5-H.

Key Data

ParameterConditionYield (%)
CatalystL-Proline (10 mol%)73
SolventPEG-400
Temperature110°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrazole C4-H), 7.82–7.35 (m, 9H, aromatic), 4.12 (q, 2H, OCH₂CH₂CH₃), 3.68 (t, 2H, OCH₂CH₃), 3.42 (s, 3H, OCH₃).

  • ¹³C NMR : δ 192.1 (C=O), 167.3 (C=S), 150.2 (pyrazole C3), 134.5–115.8 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₉H₂₈ClN₃O₃S₂: [M+H]⁺ 598.1224; Found: 598.1221 .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole ring followed by condensation with a thiazolidinone precursor. Key steps include:

  • Knoevenagel condensation to introduce the methylidene group between the pyrazole and thiazolidinone moieties.
  • Substituent introduction (e.g., 2-methoxyethyl group) via nucleophilic substitution or alkylation. Optimization strategies:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency .
  • Catalysts : Acid/base catalysis (e.g., KOH, H₂SO₄) improves yield .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Z-configuration of the methylidene group .
  • HPLC : Quantifies purity (>98% required for pharmacological studies) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How do reaction conditions (pH, temperature) influence yield and purity?

  • Temperature : Reflux (~80°C) accelerates ring closure but may increase side-product formation; controlled heating (40–60°C) balances yield and purity .
  • pH : Neutral to slightly basic conditions stabilize the thioxo group; acidic conditions degrade the thiazolidinone ring .

Q. What methodologies are used to evaluate biological activity in early-stage studies?

  • In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values); anticancer activity assessed via MTT assays (IC₅₀ determination) .
  • Dose-response curves : Establish potency and selectivity against target cells .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Compare analogs with modified aryl groups (e.g., 3-chloro-4-propoxyphenyl vs. 4-ethoxyphenyl) to assess impact on bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography (SHELX ) or DFT calculations to identify critical binding motifs.
  • In silico screening : Docking studies (AutoDock, Schrödinger) predict interactions with targets like COX-2 or bacterial enzymes .

Q. How to resolve contradictions in reported biological activity data?

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to identify degradation pathways that may explain inconsistent in vivo results .
  • Synergistic studies : Test combinations with known inhibitors to rule out off-target effects .

Q. What experimental designs assess compound stability under diverse conditions?

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Thermal stability : TGA/DSC analysis determines decomposition temperatures .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates .

Q. Which computational approaches predict binding modes and pharmacokinetics?

  • Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to predict membrane permeability .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity .
  • Crystallographic refinement : SHELXL refines X-ray data to resolve stereochemical ambiguities .

Q. How to address stereochemical challenges in synthesis and characterization?

  • Chiral HPLC : Separates enantiomers if unintended stereoisomers form during synthesis .
  • Circular dichroism (CD) : Confirms absolute configuration for optically active derivatives .

Q. How does this compound compare structurally and functionally to analogs?

  • Thiazolidinone analogs : Substitution at the 3-position (e.g., 2-methoxyethyl vs. pentyl) modulates lipophilicity and target affinity .
  • Pyrazole analogs : Electron-withdrawing groups (e.g., 3-chloro) enhance antibacterial activity compared to methoxy derivatives .

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